3,4-diethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3,4-diethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole structure have been known to interact with various biological targets .
Mode of Action
It’s worth noting that 1,3,4-thiadiazole derivatives often interact with their targets through the nitrogen and sulfur atoms present in the thiadiazole ring .
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole structure have been known to affect various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
Compounds with a similar 1,3,4-thiadiazole structure have been known to exhibit various biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its target, its stability, and its overall effectiveness .
Biochemical Analysis
Biochemical Properties
It is known that 1,3,4-thiadiazole compounds have diverse pharmacological activities such as fungicidal, insecticidal, bactericidal, herbicidal, anti-tumor, antituberculosis, and anti-inflammatory properties . The interactions of 3,4-diethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide with enzymes, proteins, and other biomolecules are yet to be explored.
Cellular Effects
Related 1,3,4-thiadiazole compounds have been shown to have significant cytotoxicity against various carcinoma cell lines
Molecular Mechanism
It is known that 1,3,4-thiadiazole compounds can interact with multiple receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine.
Attachment of the Benzamide Group: The benzamide group can be introduced by reacting the thiadiazole intermediate with 3,4-diethoxybenzoyl chloride under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiadiazoles.
Scientific Research Applications
3,4-diethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Thiadiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound could be explored for similar activities.
Materials Science: The compound’s unique structure may make it suitable for use in organic electronics or as a building block for advanced materials.
Biological Studies: It can be used as a probe to study biological pathways involving thiadiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Benzamide Derivatives: Compounds with the benzamide group are known for their diverse pharmacological properties.
Uniqueness
3,4-diethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both the thiadiazole and benzamide moieties, which may confer a combination of properties from both classes of compounds. This dual functionality can be advantageous in designing multifunctional drugs or materials.
Properties
IUPAC Name |
3,4-diethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-3-24-15-11-10-14(12-16(15)25-4-2)17(23)20-19-22-21-18(26-19)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDPBRWFTWSQSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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